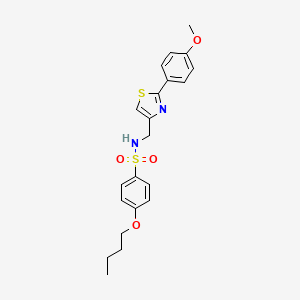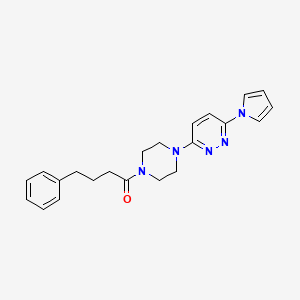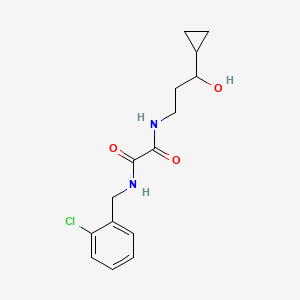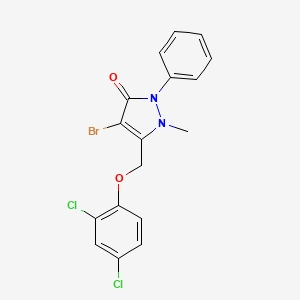
1-(4-(4-Acetylphenyl)piperazin-1-yl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-(4-Acetylphenyl)piperazin-1-yl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanone” is a complex substance used in scientific research. It contains an aromatic ketone, where the carbonyl group is attached to an aromatic ring . The compound also includes a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives, a key component of the compound, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The compound contains an aromatic ketone, a piperazine moiety, and an oxadiazole ring. The aromatic ketone is a ketone in which the carbonyl group is attached to an aromatic ring . The piperazine moiety is a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
The compound’s piperazine moiety can undergo various reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has explored the synthesis of novel derivatives with potential antimicrobial activities. For example, Bektaş et al. (2007) synthesized a series of compounds related to this chemical structure, demonstrating moderate to good antimicrobial activities against various test microorganisms Bektaş et al., 2007.
Antagonist Clinical Candidate for Pain Management
Díaz et al. (2020) reported on a compound identified as a σ1 receptor (σ1R) antagonist clinical candidate for the treatment of pain. This research highlights the compound's outstanding aqueous solubility and high metabolic stability, suggesting potential for pain management applications Díaz et al., 2020.
Crystal Structure and DFT Calculations
Studies on the crystal structure and computational density functional theory (DFT) calculations have provided insights into the reactive sites of similar compounds, shedding light on their electrophilic and nucleophilic nature. Kumara et al. (2017) conducted such a study to understand the interactions contributing to crystal packing Kumara et al., 2017.
Antioxidant Activity
The antioxidant potential of derivatives was investigated by Mallesha et al. (2014), who screened a series of new derivatives for their activity against different free radicals. This study identified compounds with notable radical scavenging abilities, highlighting their potential for developing antioxidant therapies Mallesha et al., 2014.
Pharmacological Evaluation and Computational Studies
Research into the design, synthesis, and pharmacological evaluation of derivatives for potential antipsychotic activity has been conducted, with compounds showing considerable anti-dopaminergic and anti-serotonergic activity. Bhosale et al. (2014) explored these aspects through behavioral models and computational studies, suggesting a promising avenue for antipsychotic drug development Bhosale et al., 2014.
Mechanism of Action
properties
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-16(28)17-3-7-19(8-4-17)26-11-13-27(14-12-26)22(29)15-21-24-25-23(31-21)18-5-9-20(30-2)10-6-18/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDFFDXGDXVKPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=NN=C(O3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Acetylphenyl)piperazin-1-yl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,5-Dimethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2762717.png)


![Thiomorpholin-4-yl-[4-[2-(trifluoromethyl)pyridin-4-yl]morpholin-2-yl]methanone](/img/structure/B2762721.png)

![2-Methyl-6-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl]pyridazin-3-one](/img/structure/B2762725.png)
![Methyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-ethoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2762726.png)

![N-(3-chloro-4-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2762729.png)

![Ethyl [(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2762734.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2762736.png)
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2762739.png)
